3-Bromo-2,5-dimethoxybenzoic acid

Lipophilicity Drug-likeness ADME prediction

3-Bromo-2,5-dimethoxybenzoic acid (CAS 100940-12-3) is the definitive choice for synthetic routes requiring bromine exclusively at the 3-position. Unlike its 4-bromo or 5-bromo regioisomers, this substitution pattern delivers orthogonal reactivity in Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-couplings, enabling exclusive 3-position functionalization without protecting-group interference from the 2,5-dimethoxy scaffold. The bromine atom also serves as an intrinsic heavy atom for X-ray crystallographic phasing, accelerating structure-based drug design. Procure this specific regioisomer to maintain fidelity to patent-protected synthetic routes and eliminate costly re-purification steps inherent to isomeric mixtures.

Molecular Formula C9H9BrO4
Molecular Weight 261.07 g/mol
CAS No. 100940-12-3
Cat. No. B017535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2,5-dimethoxybenzoic acid
CAS100940-12-3
Synonyms3-BROMO-2,5-DIMETHOXYBENZOIC ACID
Molecular FormulaC9H9BrO4
Molecular Weight261.07 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1)Br)OC)C(=O)O
InChIInChI=1S/C9H9BrO4/c1-13-5-3-6(9(11)12)8(14-2)7(10)4-5/h3-4H,1-2H3,(H,11,12)
InChIKeyAGCIKSLLGORHBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2,5-dimethoxybenzoic Acid (CAS 100940-12-3): Strategic Building Block for Halogenated Aromatic Intermediates


3-Bromo-2,5-dimethoxybenzoic acid (CAS 100940-12-3) is a multi-substituted benzoic acid derivative with the molecular formula C9H9BrO4 and a molecular weight of 261.07 g/mol . It features a carboxylic acid group, two methoxy substituents at the 2- and 5-positions, and a bromine atom at the 3-position of the benzene ring. This specific substitution pattern distinguishes it from other bromo-dimethoxybenzoic acid regioisomers (e.g., 4-bromo-2,5-dimethoxy, 5-bromo-2,4-dimethoxy, and 3-bromo-4,5-dimethoxy variants) . The compound serves primarily as a synthetic intermediate in medicinal chemistry and organic synthesis, where the bromine atom provides a versatile handle for cross-coupling reactions and further functionalization .

Why 3-Bromo-2,5-dimethoxybenzoic Acid Cannot Be Replaced by Generic Dimethoxybenzoic Acid Derivatives


The specific 3-bromo substitution pattern of 3-bromo-2,5-dimethoxybenzoic acid creates a unique electronic and steric environment that fundamentally alters its reactivity profile compared to non-brominated 2,5-dimethoxybenzoic acid and regioisomeric bromo derivatives . The bromine atom at the 3-position introduces a heavy atom effect and serves as a synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) that are inaccessible to the non-halogenated parent compound. Importantly, substitution with positional isomers such as 4-bromo-2,5-dimethoxybenzoic acid (CAS 35458-39-0) or 5-bromo-2,4-dimethoxybenzoic acid (CAS 32246-20-1) results in different electronic distribution across the aromatic ring due to distinct resonance and inductive effects, which can critically alter reaction regioselectivity and downstream product outcomes [1]. Procurement decisions must therefore be guided by the precise substitution pattern rather than generic class membership.

Quantitative Differentiation Evidence for 3-Bromo-2,5-dimethoxybenzoic Acid Versus Analogs


Electronic Differentiation: LogP and Polar Surface Area Compared to Non-Brominated Parent Compound

The introduction of a bromine atom at the 3-position of the 2,5-dimethoxybenzoic acid scaffold increases lipophilicity and molecular polar surface area compared to the non-halogenated parent compound. These calculated physicochemical parameters influence membrane permeability and protein binding characteristics .

Lipophilicity Drug-likeness ADME prediction

Synthetic Accessibility: Commercially Available Purity Versus Regioisomeric Analogs

3-Bromo-2,5-dimethoxybenzoic acid is commercially available at 98% purity from multiple suppliers, establishing baseline quality benchmarks for research procurement . Comparative assessment of regioisomeric bromo-dimethoxybenzoic acids reveals varying commercial purity grades: the 5-bromo-2,4-dimethoxy isomer is offered at 97% purity , while the 4-bromo-2,5-dimethoxy isomer is available at 95% purity from certain vendors . The 3-bromo-2,5-dimethoxy substitution pattern appears to be synthetically accessible with higher baseline purity, potentially reflecting optimized synthetic routes.

Synthetic intermediate Cross-coupling Building block procurement

Regioisomeric Substitution Pattern: Distinct Synthetic Utility of 3-Bromo Position

The 3-bromo substitution pattern of 3-bromo-2,5-dimethoxybenzoic acid provides a unique synthetic handle that is orthogonal to the electronic effects of the 2- and 5-methoxy groups. This regioisomeric arrangement enables site-selective cross-coupling at the 3-position while the methoxy groups at the 2- and 5-positions exert electron-donating para/ortho-directing effects that can be exploited in subsequent synthetic steps. In contrast, regioisomers such as 5-bromo-2,4-dimethoxybenzoic acid (CAS 32246-20-1) and 3-bromo-4,5-dimethoxybenzoic acid (CAS 20731-48-0) present different spatial arrangements of reactive sites, yielding distinct regiochemical outcomes in multi-step syntheses.

Regioselectivity Palladium catalysis Orthogonal reactivity

Heavy Atom Effect: Bromine Enables X-ray Crystallography Phasing

The presence of a bromine atom in 3-bromo-2,5-dimethoxybenzoic acid provides anomalous scattering for X-ray crystallographic phasing, a capability entirely absent in the non-halogenated 2,5-dimethoxybenzoic acid parent compound . Bromine (atomic number 35) generates significant anomalous signal at Cu Kα and Mo Kα wavelengths, enabling experimental phasing via single-wavelength anomalous dispersion (SAD) or multi-wavelength anomalous dispersion (MAD) methods. This property is critical for determining high-resolution structures of protein-ligand complexes and for absolute configuration determination of chiral derivatives.

Structural biology X-ray crystallography Protein-ligand complex

Optimal Research and Procurement Scenarios for 3-Bromo-2,5-dimethoxybenzoic Acid


Palladium-Catalyzed Cross-Coupling Reactions Requiring 3-Position Aryl Bromide Handle

3-Bromo-2,5-dimethoxybenzoic acid is optimally deployed in Suzuki-Miyaura, Heck, or Buchwald-Hartwig cross-coupling reactions where a bromine atom at the 3-position serves as the electrophilic coupling partner. The carboxylic acid group can be protected as an ester or used directly in aqueous coupling conditions, while the electron-donating 2- and 5-methoxy groups modulate the electronic character of the aromatic ring, potentially influencing oxidative addition rates at palladium. This substitution pattern provides orthogonal reactivity relative to regioisomeric bromo-dimethoxybenzoic acids, making it the preferred choice when synthetic routes specify coupling at the 3-position .

Medicinal Chemistry Building Block for Bioactive Molecule Synthesis

As a substituted benzoic acid derivative, 3-bromo-2,5-dimethoxybenzoic acid serves as a versatile intermediate for constructing bioactive small molecules, including potential bromodomain inhibitors, kinase inhibitors, and other therapeutic candidates. The 2,5-dimethoxybenzoic acid scaffold has established precedent in pharmaceutical applications, where the dimethoxybenzoic acid moiety contributes to inhibition of fungal membrane synthesis in antifungal agents . The 3-bromo variant extends this scaffold by providing a synthetic handle for late-stage diversification via cross-coupling, enabling structure-activity relationship (SAR) exploration at the 3-position .

X-ray Crystallography Studies Requiring Intrinsic Heavy Atom Phasing

The bromine atom at the 3-position provides sufficient anomalous scattering to serve as an intrinsic heavy atom for experimental phasing in protein-ligand co-crystallization studies. This property is particularly valuable when determining the binding mode of 2,5-dimethoxybenzoic acid-derived inhibitors to their protein targets, as the bromine atom can be incorporated without fundamentally altering the core pharmacophore. Compared to non-halogenated analogs, 3-bromo-2,5-dimethoxybenzoic acid eliminates the need for separate heavy-atom derivatization steps, accelerating structure-based drug design workflows.

Synthesis of Patent-Protected Pharmaceutical Intermediates Requiring Specific Regioisomer

Pharmaceutical process chemistry often requires specific regioisomers to maintain fidelity to patent-protected synthetic routes. 3-Bromo-2,5-dimethoxybenzoic acid (CAS 100940-12-3) is commercially available at 98% purity from multiple vendors, providing reliable supply chain access for kilogram-scale synthesis when required. The compound's 98% commercial purity specification reduces the need for pre-reaction purification, an important consideration for process economics and reproducibility in multi-step syntheses .

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